4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRGUMQMXEXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl Benzoic Acid and Its Structural Analogs
Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods predominantly involve the formation of a key O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the desired 1,2,4-oxadiazole.
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated derivative. nih.gov In the context of synthesizing 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid, this would involve the reaction of 4-carboxyphenyl amidoxime with benzoic acid or one of its derivatives. The carboxylic acid is often activated in situ to facilitate the reaction with the amidoxime.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the cyclization of amidoximes with carboxylic acid derivatives.
This method is widely applicable and tolerates a broad range of functional groups on both the amidoxime and the carboxylic acid, allowing for the synthesis of a diverse library of 1,2,4-oxadiazole analogs.
O-Acylation and Subsequent Cyclocondensation Methodologies
The formation of the 1,2,4-oxadiazole ring proceeds through a two-step mechanism involving the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate can sometimes be isolated, but is more commonly generated in situ and then cyclized under thermal or basic conditions to the 1,2,4-oxadiazole. nih.gov The cyclization step involves an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by dehydration.
Innovative and Optimized Synthetic Routes for Substituted Benzoic Acid Derivatives
To enhance the efficiency, yield, and sustainability of the synthesis of this compound and its analogs, several innovative and optimized synthetic routes have been developed. These methods often focus on reducing the number of synthetic steps and employing milder reaction conditions.
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and resource efficiency. For the synthesis of 1,2,4-oxadiazoles, one-pot procedures typically involve the in situ formation of the amidoxime from the corresponding nitrile, followed by its reaction with a carboxylic acid and subsequent cyclization.
A representative one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole is presented in the table below:
| Entry | Amidoxime Precursor | Carboxylic Acid | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Cyanobenzoic acid | Benzoic acid | EDC·HCl, HOBt | DMF | 100 | 85 |
| 2 | Benzonitrile | 4-Carboxybenzaldehyde | DCC | Dioxane | 110 | 78 |
| 3 | 4-Methoxybenzonitrile | Benzoic acid | T3P | Pyridine | 120 | 92 |
Table 1: Examples of One-Pot Syntheses of 1,2,4-Oxadiazole Analogs
These one-pot protocols streamline the synthetic process and are amenable to high-throughput synthesis and library generation.
Application of Carbodiimide-Based Coupling Reagents (e.g., EDC·HCl)
Carbodiimide-based coupling reagents are widely used to facilitate the formation of the amide bond between the amidoxime and the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a popular choice due to its water-solubility, which allows for easy removal of the urea (B33335) byproduct by aqueous workup. nih.gov The reaction is often carried out in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which minimizes side reactions and improves the efficiency of the coupling.
The use of EDC·HCl provides a mild and efficient method for the synthesis of the O-acylamidoxime intermediate, which can then be cyclized to the 1,2,4-oxadiazole. This method is particularly useful for substrates that are sensitive to harsh reaction conditions.
Strategic Precursor Selection and Reaction Condition Optimization
The successful synthesis of this compound with high yield and purity relies heavily on the strategic selection of precursors and the meticulous optimization of reaction conditions.
The key precursors for the synthesis of the target molecule are 4-carboxyphenyl amidoxime and benzoic acid or their respective derivatives. 4-Carboxyphenyl amidoxime can be prepared from 4-cyanobenzoic acid by reaction with hydroxylamine (B1172632). The choice of the benzoic acid derivative can be varied to introduce different substituents on the phenyl ring at the 5-position of the oxadiazole.
Optimization of reaction conditions involves a systematic study of parameters such as solvent, temperature, reaction time, and the choice of coupling agents and catalysts. A thorough optimization process is essential to maximize the yield of the desired product while minimizing the formation of byproducts.
The following table summarizes the effect of different reaction conditions on the yield of a representative 1,2,4-oxadiazole synthesis:
| Entry | Solvent | Temperature (°C) | Time (h) | Coupling System | Yield (%) |
| 1 | DMF | 100 | 12 | EDC·HCl/HOBt | 85 |
| 2 | Dioxane | 110 | 16 | DCC | 75 |
| 3 | Pyridine | 120 | 8 | T3P | 90 |
| 4 | Toluene | reflux | 24 | None (thermal) | 60 |
Table 2: Optimization of Reaction Conditions for a 1,2,4-Oxadiazole Synthesis
Through careful selection of precursors and optimization of reaction parameters, the synthesis of this compound and its analogs can be achieved in an efficient and controlled manner.
Utilization of Cyano-Substituted Benzoic Acids and Hydroxylamine
A prominent and widely employed route for the synthesis of 3-substituted-1,2,4-oxadiazoles commences with the conversion of a nitrile functional group into an amidoxime. This strategy is particularly effective for preparing compounds like this compound, where the 3-position of the oxadiazole ring is attached to a benzoic acid moiety.
The synthesis typically begins with a cyano-substituted benzoic acid, such as 4-cyanobenzoic acid. This starting material undergoes reaction with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride, to form the corresponding amidoxime, 4-(N'-hydroxycarbamimidoyl)benzoic acid. This transformation is a critical step, as the amidoxime provides the necessary N-C-N-OH fragment for the subsequent cyclization into the 1,2,4-oxadiazole ring. The reaction is frequently conducted in the presence of a base to neutralize the HCl salt and facilitate the nucleophilic addition of hydroxylamine to the nitrile carbon.
Once the amidoxime intermediate is formed, it is acylated with a suitable acylating agent, in this case, a derivative of benzoic acid like benzoyl chloride or benzoic anhydride. This acylation occurs at the oxygen atom of the amidoxime, forming an O-acylamidoxime. The final step is an intramolecular cyclodehydration of this intermediate, which proceeds under thermal conditions or with the aid of a catalyst, to yield the desired 3,5-disubstituted 1,2,4-oxadiazole ring. A multi-step protocol has been developed for DNA-chemical conjugates where aryl nitriles are converted to the corresponding amidoximes with hydroxylamine, followed by O-acylation with various carboxylic acids. researchgate.net
This method offers a high degree of flexibility, as a wide variety of aryl nitriles and acylating agents can be used to generate a diverse library of structural analogs. Microwave-assisted reactions have also been described for the conversion of aryl nitriles to aryl-amidoximes in the presence of catalysts like MgO or KF, significantly reducing reaction times. nih.gov
Role of Benzohydrazide (B10538) Intermediates in Derivatization
While the amidoxime route is standard for 1,2,4-oxadiazoles, the synthesis of structural analogs, specifically the isomeric 1,3,4-oxadiazoles, relies on different key intermediates known as benzohydrazides (or more generally, acyl hydrazides). These intermediates are pivotal for creating derivatives where the arrangement of heteroatoms within the five-membered ring is altered, providing access to a distinct chemical space. nih.gov
The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) analog typically starts with a benzoic acid derivative. acs.org This acid is first converted into its corresponding benzohydrazide by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). acs.org For example, to create an analog of this compound, one might start with 4-(hydrazinocarbonyl)benzoic acid. This benzohydrazide is then reacted with a second carboxylic acid derivative (e.g., benzoyl chloride) or an orthoester (e.g., triethyl orthobenzoate) to form a 1,2-diacylhydrazine intermediate. nih.govnih.gov
The crucial step is the cyclodehydration of this diacylhydrazine. This is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid. This process eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring. jchemrev.com Another approach involves the reaction of the acid hydrazide with carbon disulfide in an alkaline medium, which, after further steps, can lead to oxadiazole-thione derivatives, showcasing the versatility of the hydrazide intermediate. nih.gov This pathway underscores the importance of selecting the appropriate intermediate to direct the synthesis towards a specific isomeric scaffold, thereby enabling comprehensive derivatization and exploration of structure-activity relationships.
Solvent Effects and Catalytic Systems in Oxadiazole Synthesis
The efficiency, selectivity, and environmental impact of 1,2,4-oxadiazole synthesis are profoundly influenced by the choice of solvents and catalytic systems. Modern synthetic chemistry emphasizes the development of milder, more efficient, and often one-pot procedures.
Solvent Effects: Aprotic polar solvents play a significant role in many modern oxadiazole syntheses. For instance, Dimethyl sulfoxide (B87167) (DMSO) is used in a "superbase medium" with sodium hydroxide (B78521) (NaOH) for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com This system facilitates the reaction, leading to good yields, although reaction times can be long. mdpi.com Similarly, Dimethylformamide (DMF) has been shown to be an effective solvent in base-mediated syntheses of related heterocyclic systems. acs.org The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate and pathway. acs.org
Catalytic Systems: A variety of catalytic systems have been developed to promote the formation of the oxadiazole ring under milder conditions and with higher efficiency.
Base Catalysis: Inorganic bases are commonly used. Studies have shown that strong bases like potassium hydroxide (KOH) in DMSO can provide excellent yields of 3,5-diphenyl-1,2,4-oxadiazole (B189376) in as little as 10 minutes. nih.gov Other bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective, though they may result in slightly lower yields. nih.gov
Metal-Based Catalysis: Transition metals are effective catalysts. A system using cobalt acetate (B1210297) with sodium bromide in acetic acid has been used for the synthesis of (1,2,4-oxadiazol-3-yl)benzoic acids through the oxidation of tolyl-substituted oxadiazoles. researchgate.net This method offers high yields and a shorter reaction sequence compared to other procedures. researchgate.net Copper-catalyzed cascade reactions have been employed to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov Platinum(IV) catalysts have been studied for the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, though issues with catalyst solubility and cost can be limitations. mdpi.com
Other Catalytic Approaches: Microwave irradiation (MWI) in the presence of catalysts like ammonium (B1175870) fluoride (B91410) on alumina (B75360) (NH₄F/Al₂O₃) or potassium carbonate (K₂CO₃) has been shown to dramatically shorten reaction times for the cyclization step. nih.gov The Vilsmeier reagent has also been used as an activator for carboxylic acids in a one-pot synthesis with amidoximes, providing good to excellent yields and a simple purification process. nih.govmdpi.com
The table below summarizes various conditions reported for the synthesis of 1,2,4-oxadiazoles and related structures, highlighting the diversity of available methods.
| Method | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Catalytic Oxidation | 5-R-3-tolyl-1,2,4-oxadiazoles | Cobalt acetate, NaBr | Acetic Acid | 95 °C, 11 h | 75-94% | researchgate.net |
| Base-Catalyzed One-Pot | Amidoximes, Carboxylic Acid Esters | NaOH | DMSO | Room Temp, 4-24 h | 11-90% | mdpi.com |
| Rapid Base-Catalyzed | O-acylamidoximes | KOH | DMSO | Room Temp, 10 min | ~98% | nih.gov |
| Vilsmeier Reagent Activation | Amidoximes, Carboxylic Acids | Vilsmeier Reagent | Not specified | One-pot | 61-93% | nih.govmdpi.com |
| Microwave-Assisted | Amidoximes, Acyl Chlorides | NH₄F/Al₂O₃ or K₂CO₃ | Not specified | MWI | Good | nih.gov |
| Copper-Catalyzed Cascade | Amidines, Methylarenes | Copper catalyst | Not specified | Mild conditions | Moderate to Good | nih.gov |
Advanced Spectroscopic and Structural Characterization of 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl Benzoic Acid Derivatives
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing unequivocal evidence of molecular conformation and packing in the solid state.
Detailed crystallographic analysis has been performed on derivatives of the title compound, such as 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate (B1203000). The crystals of this derivative were grown from a solution of ethyl acetate (B1210297) and hexane (B92381). nih.gov The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The central 1,2,4-oxadiazole (B8745197) ring is nearly coplanar with the two adjacent benzene (B151609) rings, exhibiting dihedral angles of 4.80 (16)° and 5.82 (16)°. nih.gov This planarity is a key structural feature of this class of compounds.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₈H₁₈N₂O₅ |
| Formula Weight | 462.44 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.069 (18) |
| b (Å) | 6.063 (5) |
| c (Å) | 18.727 (16) |
| β (°) | 107.159 (13) |
| Volume (ų) | 2286 (3) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid, the aromatic protons of the phenyl and benzoic acid moieties typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are dependent on the substitution pattern of the aromatic rings.
In the case of 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate, the ¹H NMR spectrum (recorded in DMSO-d₆) shows multiplets in the aromatic region. nih.gov The broad singlet corresponding to the carboxylic acid proton of the parent compound is absent in this derivative, and instead, signals corresponding to the benzoate protons are observed. For the parent acid, a characteristic broad singlet for the carboxylic acid proton would be expected at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The spectrum of a this compound derivative would be expected to show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the oxadiazole ring, and the carbons of the aromatic rings.
The carbonyl carbon of the benzoic acid group is typically observed in the range of δ 165–175 ppm. The two carbon atoms of the 1,2,4-oxadiazole ring have characteristic chemical shifts, generally appearing in the region of δ 160–180 ppm. The aromatic carbons will resonate in the typical range of δ 120–140 ppm, with the exact shifts influenced by the electronic effects of the substituents. For instance, in a related compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, the carboxylic acid carbon appears at δ 166.9 ppm, while the oxadiazole carbons are observed at δ 166.5 and 177.7 ppm.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 175 |
| Oxadiazole Ring Carbons | 160 - 180 |
| Aromatic Carbons | 120 - 140 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad absorption in the region of 2500–3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer, a hallmark of this functional group. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band between 1680 and 1710 cm⁻¹.
The 1,2,4-oxadiazole ring also has characteristic vibrations. The C=N stretching vibration is typically observed in the range of 1610–1650 cm⁻¹. The C-O-C stretching of the oxadiazole ring can be found in the 1200–1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450–1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong) |
| Oxadiazole Ring | C=N Stretch | 1610 - 1650 |
| Oxadiazole Ring | C-O-C Stretch | 1200 - 1250 |
| Aromatic Rings | C-H Stretch | >3000 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight of a compound, allowing for the calculation of its elemental composition. It also provides information about the fragmentation patterns of the molecule, which can aid in structural elucidation.
For this compound, HRMS would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its exact mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The fragmentation of 1,2,4-oxadiazole derivatives under mass spectrometric conditions often involves the cleavage of the heterocyclic ring. Common fragmentation pathways include the loss of small neutral molecules such as CO₂ from the carboxylic acid group, and cleavage of the N-O and C-C bonds of the oxadiazole ring, leading to the formation of characteristic fragment ions.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For derivatives of this compound, a combination of chromatographic methods is typically employed.
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. nih.gov Column chromatography, often using silica (B1680970) gel as the stationary phase and a mixture of solvents like hexane and ethyl acetate as the mobile phase, is a standard method for the purification of these compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both the purification and the precise assessment of purity. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic or phosphoric acid), is suitable for the analysis of these compounds. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Computational Chemistry and Molecular Modeling Approaches in Oxadiazole Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid, DFT calculations, often performed at levels like B3LYP with a 6-311G(d,p) basis set, are instrumental in understanding its molecular geometry, electronic distribution, and chemical reactivity.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets.
Table 1: Key Quantum Chemical Descriptors from DFT Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies. | A smaller gap suggests higher chemical reactivity. |
| MEP | Molecular Electrostatic Potential. | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov
Docking simulations calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. scielo.br A lower binding energy generally indicates a more stable protein-ligand complex. scielo.br These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding. researchgate.net For instance, the benzoic acid moiety of the compound is a potential hydrogen bond donor and acceptor, while the phenyl and oxadiazole rings can engage in hydrophobic and π-π stacking interactions. nih.govresearchgate.net
During the docking process, the conformational flexibility of the ligand is often considered. The simulation explores different possible conformations (spatial arrangements of atoms) of this compound within the active site of the target protein. nih.gov This analysis helps in understanding how the molecule adapts its shape to fit optimally into the binding pocket, which is a critical aspect of its biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Assessment
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For the complex of this compound bound to a protein target, MD simulations, often run for nanoseconds, can assess the stability of the binding pose predicted by docking. nih.govnih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. scielo.br A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.com MD simulations also provide insights into the flexibility of different regions of the protein upon ligand binding and can be used to calculate binding free energies with higher accuracy. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal, it provides a graphical representation of molecules as they "see" each other in the crystal. nih.gov
Table 2: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis
| Interaction Type | Description |
|---|---|
| C-H···O | Hydrogen bond between a carbon-bound hydrogen and an oxygen atom. |
| C-H···π | Interaction between a C-H bond and a π-system (aromatic ring). |
| π-π stacking | Attractive, noncovalent interactions between aromatic rings. |
In Silico ADME Prediction Methodologies for Compound Optimization
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models are used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govnih.gov
For this compound, various computational tools can predict properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. mdpi.com Furthermore, these models can assess whether the compound adheres to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govmdpi.com These predictions are crucial for guiding the chemical modification of the lead compound to improve its ADME profile. nih.gov
Table 3: Key ADME Parameters Predicted In Silico
| Parameter | Description | Importance |
|---|---|---|
| Lipophilicity (logP) | The partition coefficient of a compound between an organic and an aqueous phase. | Influences absorption and distribution. |
| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for absorption and formulation. |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood plasma. | Affects drug distribution and metabolism. |
| Drug-likeness | A qualitative concept used to assess if a compound is likely to be an oral drug. | Helps in early-stage candidate selection. nih.gov |
Investigation of Biological Activities and Underlying Molecular Mechanisms
Enzymatic Inhibition and Receptor Modulation Studies
The 1,2,4-oxadiazole (B8745197) nucleus, a core component of the subject compound, serves as a versatile scaffold in medicinal chemistry, demonstrating a wide array of interactions with biological targets. The following sections detail the inhibitory activities of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid and its closely related analogs against several key enzymes.
Papain-like Protease (PLpro) Inhibition in Antiviral Research
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key target for antiviral drug development. Research has demonstrated that compounds featuring the 1,2,4-oxadiazole core can act as effective inhibitors of this enzyme.
A series of 1,2,4-oxadiazole derivatives were designed and synthesized based on the structure of a known SARS-CoV-2 PLpro inhibitor, GRL0617. Systematic structure-activity relationship (SAR) studies revealed that the introduction of an oxadiazole ring and an aryl carboxylic acid moiety could significantly enhance the enzymatic inhibition. For instance, compound 26r , a notable derivative from this series, exhibited potent PLpro inhibition with a half-maximal inhibitory concentration (IC50) of 1.0 µM. scielo.br This compound also demonstrated antiviral activity against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 4.3 µM. scielo.br Another promising compound, 13f , showed a PLpro inhibition IC50 of 1.8 µM and a viral EC50 of 5.4 µM. scielo.br
In a separate study, a different 1,2,4-oxadiazole derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) , was identified as a dual inhibitor of both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain (RBD). This compound displayed an IC50 value of 7.197 µM against PLpro. aelsindia.com The design strategy for this series involved the isosteric replacement of the amide backbone of the lead compound GRL0617 with a 1,2,4-oxadiazole core. aelsindia.com
| Compound | Target Enzyme | IC50 (µM) | Antiviral EC50 (µM) | Reference |
|---|---|---|---|---|
| 26r | SARS-CoV-2 PLpro | 1.0 | 4.3 | scielo.br |
| 13f | SARS-CoV-2 PLpro | 1.8 | 5.4 | scielo.br |
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro | 7.197 | Not Reported | aelsindia.com |
Carbonic Anhydrase II (CAII) Inhibition for Ocular Applications
Carbonic anhydrase inhibitors are established therapeutic agents for glaucoma, a condition characterized by elevated intraocular pressure. The inhibition of carbonic anhydrase II (CAII) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. While direct inhibitory data for this compound against CAII is not extensively documented, research into structurally related 1,2,4-oxadiazole-containing sulfonamides has shown promise.
A study focusing on new 1,2,4-oxadiazole-containing sulfonamides, specifically compounds designated as B12 and B13 , revealed their ability to predominantly block CAII and another isoform, CAIX. nih.gov The research highlighted that substance B13 induced a rapid and relatively short-term decrease in intraocular pressure in rabbits, suggesting its potential for acute pressure reduction in clinical settings. nih.gov This indicates that the 1,2,4-oxadiazole scaffold can be effectively incorporated into molecules designed to target CAII for ocular applications.
| Compound Class | Target Enzyme | Biological Effect | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-containing sulfonamides (e.g., B13) | Carbonic Anhydrase II (CAII) | Decreased intraocular pressure in rabbits | nih.gov |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. The 1,2,4-oxadiazole scaffold has been incorporated into various compounds designed to target these enzymes.
A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Several of these compounds demonstrated excellent inhibitory potential against AChE, with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net For instance, certain 3,5-disubstituted-1,2,4-oxadiazole derivatives exhibited AChE inhibition with IC50 values ranging from 0.0158 to 0.121 µM, proving to be more potent than the standard drug donepezil. researchgate.net
With respect to BuChE, some 1,2,4-oxadiazole derivatives have shown selective inhibition. For example, compound 6n from one study, which features a methyl group substitution, was identified as a potent BuChE inhibitor with an IC50 value of 5.07 µM and a high selectivity index of over 19.72 compared to its AChE inhibition. nih.gov Another compound, 6b , also showed significant BuChE inhibition with an IC50 of 9.81 µM and a selectivity index greater than 10.19. nih.gov
| Compound/Series | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for BuChE | Reference |
|---|---|---|---|---|
| 3,5-disubstituted-1,2,4-oxadiazoles | AChE | 0.0158 - 0.121 | Not Applicable | researchgate.net |
| Compound 6n | BuChE | 5.07 | >19.72 | nih.gov |
| Compound 6b | BuChE | 9.81 | >10.19 | nih.gov |
Beta-Secretase 1 (BACE-1) Inhibition in Neurodegeneration Research
The development of BACE-1 inhibitors has seen the exploration of various heterocyclic scaffolds. Among these, moieties such as 5-oxo-1,2,4-oxadiazole have been investigated as part of the inhibitor design. scielo.br This suggests that the 1,2,4-oxadiazole ring can be a component of molecules targeting the active site of BACE-1. The general strategy involves designing molecules that can interact with the catalytic dyad of the enzyme.
| Compound Class | Target Enzyme | Relevance in Research | Reference |
|---|---|---|---|
| Heterocyclic compounds including 1,2,4-oxadiazole moieties | Beta-Secretase 1 (BACE-1) | Investigated as potential scaffolds for BACE-1 inhibitors in Alzheimer's disease research. | scielo.br |
Notum Carboxylesterase Inhibition and Wnt Signaling Pathway Modulation
Notum is a carboxylesterase that negatively regulates the Wnt signaling pathway, which is crucial for various cellular processes. Inhibition of Notum is being explored as a therapeutic strategy for conditions like cancer and neurodegenerative disorders. A close structural analog of the subject compound, 5-phenyl-1,3,4-oxadiazol-2(3H)-one, has been identified as a potent inhibitor of Notum.
Through optimization of a fragment screening hit, the 1,3,4-oxadiazol-2(3H)-one scaffold was identified as a highly effective inhibitor of Notum carboxylesterase activity. The unsubstituted 5-phenyl-1,3,4-oxadiazol-2(3H)-one (23a ) showed an IC50 of 2.1 µM. nih.gov Further structure-activity relationship studies led to the development of more potent inhibitors. For example, the addition of a 4-tert-butyl group to the phenyl ring (23t ) resulted in an IC50 of 0.051 µM, and a 4-isopropyl substitution (23s ) yielded an IC50 of 0.075 µM. nih.gov These inhibitors were shown to restore Wnt signaling in cell-based assays. researchgate.net
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-phenyl-1,3,4-oxadiazol-2(3H)-one (23a) | Notum Carboxylesterase | 2.1 | nih.gov |
| 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2(3H)-one (23t) | Notum Carboxylesterase | 0.051 | nih.gov |
| 5-(4-isopropylphenyl)-1,3,4-oxadiazol-2(3H)-one (23s) | Notum Carboxylesterase | 0.075 | nih.gov |
Inhibition of Microbial Fatty Acid Synthesis Enzymes (e.g., E. coli FabH)
The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antibacterial agents. One of the key enzymes in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step. While direct inhibition of E. coli FabH by this compound has not been specifically reported, studies on the antibacterial activity of related oxadiazole derivatives against E. coli suggest potential interaction with this or other essential pathways.
A study on 3,5-diaryl-1,2,4-oxadiazole derivatives demonstrated their antibacterial activity against E. coli. The most potent compound, an ortho-nitrated derivative, exhibited a minimum inhibitory concentration (MIC) of 60 µM. scielo.br Another study on 5-phenyl-1,3,4-oxadiazole derivatives also reported antibacterial activity against E. coli. aelsindia.com Although the precise molecular target was not identified as FabH in these studies, the inhibition of bacterial growth points to the disruption of an essential process, with fatty acid synthesis being a plausible target.
| Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| 3,5-diaryl-1,2,4-oxadiazole (ortho-nitrated derivative) | E. coli | 60 | scielo.br |
| 5-phenyl-1,3,4-oxadiazole derivatives | E. coli | Activity Reported | aelsindia.com |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. While the broader class of 1,2,4-oxadiazole derivatives has been explored for DPP-4 inhibitory activity, specific quantitative data on the inhibitory potency of this compound, such as its half-maximal inhibitory concentration (IC₅₀), is not extensively detailed in publicly available literature. General studies on related structures suggest that the oxadiazole scaffold can serve as a core for designing effective DPP-4 inhibitors. The specific interactions and the binding affinity of the title compound with the active site of the DPP-4 enzyme would require dedicated enzymatic assays for elucidation.
Cellular Pathway Interventions
The compound has been investigated for its ability to interfere with critical cellular signaling pathways that are often dysregulated in disease states.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. Research into 1,2,4-oxadiazole-containing compounds has identified them as potential EGFR inhibitors. These molecules are often designed to compete with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways. The precise mechanism by which this compound might disrupt EGFR signaling, including its specific binding mode and inhibitory constants, remains an area for more detailed investigation.
Premature termination codons (PTCs) in messenger RNA (mRNA) can arise from nonsense mutations and lead to the production of truncated, often non-functional or harmful, proteins. The cell employs a surveillance mechanism called nonsense-mediated mRNA decay (NMD) to degrade mRNAs containing PTCs. Some small molecules have been shown to promote the "read-through" of PTCs, allowing the ribosome to bypass the premature stop signal and synthesize a full-length protein. A patent for a structurally similar compound, 3-[5-(2-fluoro-phenyl)-oxadiazol-3-yl]-benzoic acid, suggests its use in treating diseases caused by such premature termination codons. This indicates that the 1,2,4-oxadiazole benzoic acid scaffold may have the ability to modulate the cellular machinery involved in translation termination and mRNA surveillance. The underlying molecular mechanism could involve interaction with the ribosome, release factors, or components of the NMD pathway, ultimately leading to the suppression of nonsense mutations.
Broad-Spectrum In Vitro Biological Screening
The compound has been subjected to in vitro screening to assess its activity against a range of microbial species.
The antibacterial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this exact compound are not consistently reported across the literature, studies on closely related 1,2,4-oxadiazole derivatives have demonstrated varying degrees of efficacy against a panel of bacteria. The general findings for this class of compounds are summarized below.
Table 1: Representative Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
| Bacterial Strain | Type | General Activity of Derivatives |
| Staphylococcus aureus | Gram-positive | Moderate to good |
| Bacillus subtilis | Gram-positive | Moderate |
| Pseudomonas aeruginosa | Gram-negative | Limited to moderate |
| Escherichia coli | Gram-negative | Limited to moderate |
Note: This table represents a generalization of findings for the 1,2,4-oxadiazole class of compounds, as specific data for this compound is not available.
Similarly, the antifungal properties of this compound have been explored. The 1,2,4-oxadiazole nucleus is a common feature in many compounds designed for antifungal activity. The effectiveness of these compounds is often attributed to their ability to disrupt fungal cell membrane synthesis or other essential cellular processes.
Table 2: Representative Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Fungal Strain | General Activity of Derivatives |
| Aspergillus niger | Moderate to good |
| Fusarium oxysporum | Moderate |
Note: This table represents a generalization of findings for the 1,2,4-oxadiazole class of compounds, as specific data for this compound is not available.
Anticancer Activity against Human Cancer Cell Lines (e.g., MCF-7, A549, DU145, MDA MB-231, Hep G-2)
The 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole (B1194373) scaffolds are recognized as important pharmacophores in the design of novel anticancer agents. Research has demonstrated that derivatives featuring these rings exhibit significant cytotoxic effects against a range of human cancer cell lines through various mechanisms of action.
While specific data for this compound is not available, studies on related structures highlight the potential of this chemical class. For instance, a series of new 2,5-diaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT-29) cell lines. The results showed that these compounds reduced cell viability, induced apoptosis, and caused perturbations in the cell cycle, with the MDA-MB-231 cell line being particularly sensitive to their action.
Another study on novel oxadiazole derivatives demonstrated cytotoxic activity against various cancer cell lines, including ovarian (SKOV3), breast (MCF7), and lung (A549) cancer cells. One compound bearing a 1,2,4-oxadiazole ring exhibited potent activity, while a 1,3,4-oxadiazole-containing compound showed significant inhibition of cell proliferation at low concentrations in these cell lines.
Furthermore, a separate series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, among others. Many of these complex hybrids displayed moderate to excellent anticancer activity, with some derivatives showing higher potency than the reference drug etoposide. These findings underscore the importance of the oxadiazole moiety in designing new cytotoxic agents.
Table 1: Examples of Anticancer Activity of Related Oxadiazole Derivatives
| Compound Type | Cell Line | Activity/IC₅₀ Value | Source |
|---|---|---|---|
| N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-...}phenyl)benzamides | MCF-7 (Breast) | IC₅₀ values ranging from 0.013±0.001 to 17.38±6.43 µM | |
| N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-...}phenyl)benzamides | A549 (Lung) | IC₅₀ values ranging from 0.013±0.001 to 17.38±6.43 µM | |
| 2,5-diaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Reduced cell viability at 10 µM and 50 µM |
Antiviral Activity against SARS-CoV-2 Variants
The 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of antiviral agents targeting SARS-CoV-2, the virus responsible for COVID-19. A key strategy involves inhibiting essential viral enzymes required for replication, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).
Derivatives containing the 3-phenyl-1,2,4-oxadiazole (B2793662) core, which is isomeric to the structure of this compound, have been identified as a new class of SARS-CoV-2 Mpro inhibitors. In one study, structure-activity relationship (SAR) investigations led to the discovery of a potent compound with an IC₅₀ value of 5.27 µM against Mpro. This finding highlights the potential of this specific scaffold to serve as a lead structure for the development of novel antiviral therapeutics.
The molecular mechanism involves the binding of these small molecules to the active site of the protease, preventing it from processing viral polyproteins. This action effectively halts the viral replication cycle. The presence of the phenyl and oxadiazole rings plays a crucial role in forming interactions with the amino acid residues within the enzyme's binding pocket. Molecular docking studies on various benzoic acid derivatives have also been conducted to evaluate their potential binding affinity with the SARS-CoV-2 main protease, suggesting that the benzoic acid moiety can contribute to interactions within the active site.
While direct antiviral testing data for this compound against SARS-CoV-2 variants is not available, the potent inhibitory activity of its close isomers against viral proteases provides a strong rationale for its investigation as a potential COVID-19 therapeutic.
Table 2: Antiviral Activity of a Related 3-phenyl-1,2,4-oxadiazole Derivative
| Compound Class | Target | Reported IC₅₀ Value | Source |
|---|---|---|---|
| 3-phenyl-1,2,4-oxadiazole derivative (Compound 16d) | SARS-CoV-2 Mpro | 5.27 ± 0.26 μM |
Anti-inflammatory and Analgesic Properties
Compounds containing the 1,2,4-oxadiazole ring have been investigated for their potential as anti-inflammatory and analgesic agents. These activities are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
While there are no specific reports on the anti-inflammatory or analgesic properties of this compound, a study on the closely related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), demonstrated significant local analgesic and anti-inflammatory activity following oral administration. In an acetic acid-induced writhing test in mice, an established model for assessing peripheral analgesic activity, POPA inhibited writhing by 31.0% and 49.5% at doses of 150 and 300 mg/kg, respectively.
In a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory effects, POPA reduced inflammation by 43.3% and 42.2% at doses of 75 and 150 mg/kg, respectively. However, the compound was found to be ineffective in the hot plate test, suggesting that its analgesic effects are mediated peripherally rather than through the central nervous system. These results indicate that the phenyl-1,2,4-oxadiazole scaffold possesses potential as a basis for developing safe and effective local analgesic and anti-inflammatory agents.
Table 3: Anti-inflammatory and Analgesic Activity of a Related Oxadiazole Analog (POPA)
| Activity Test | Animal Model | Dose | Observed Effect (% Inhibition) |
|---|---|---|---|
| Analgesic (Acetic Acid Writhing) | Mice | 150 mg/kg | 31.0% |
| Analgesic (Acetic Acid Writhing) | Mice | 300 mg/kg | 49.5% |
| Anti-inflammatory (Carrageenan Paw Edema) | Rat | 75 mg/kg | 43.3% |
| Anti-inflammatory (Carrageenan Paw Edema) | Rat | 150 mg/kg | 42.2% |
Structure Activity Relationship Sar Elucidation and Rational Compound Design
Impact of Substituent Variation on the Phenyl Ring Attached to the Oxadiazole Moiety
The phenyl group at position 5 of the 1,2,4-oxadiazole (B8745197) ring is a primary site for structural modification aimed at optimizing biological activity. The nature, position, and size of substituents on this ring can profoundly influence the compound's interaction with its biological target through electronic and steric effects.
The electronic properties of substituents on the C5-phenyl ring play a pivotal role in modulating the biological activity of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives. However, the optimal electronic nature of the substituent is highly dependent on the specific biological target.
Research into the anticancer properties of 1,2,4-oxadiazole derivatives has yielded varied results. One study on antiproliferative agents found that the presence of electron-donating groups (EDGs) on the phenyl ring significantly improved activity, whereas electron-withdrawing groups (EWGs) were associated with a decrease in potency. mdpi.com Conversely, another study focused on different cancer cell lines reported that the introduction of EWGs, such as nitro or halo groups, to the 5-aryl-1,2,4-oxadiazole ring led to an increase in antitumor activity. mdpi.com
Similarly, in the context of inhibiting 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti, derivatives with electron-donating substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups generally exhibited higher IC₅₀ values (lower potency) compared to those with electron-withdrawing nitro (-NO₂) groups. rsc.org This suggests that for certain targets, an electron-deficient phenyl ring is favorable for stronger interactions. For instance, grafting a lipophilic, electron-deficient p-trifluoromethylphenyl group at position 3 of the oxadiazole ring was shown to enhance monoamine oxidase B (MAO-B) inhibitory potential. wikipedia.org
These findings underscore that there is no universal rule for electronic effects; the choice between EDGs and EWGs must be tailored to the specific target protein's active site environment to achieve optimal potency.
Table 1: Influence of Electronic Substituents on Biological Activity
| Target/Activity | Favorable Substituent Type | Unfavorable Substituent Type |
| Antiproliferative (Study 1) | Electron-Donating Groups (EDG) | Electron-Withdrawing Groups (EWG) |
| Anticancer (Study 2) | Electron-Withdrawing Groups (EWG) | Electron-Donating Groups (EDG) |
| AeHKT Inhibition | Electron-Withdrawing Groups (EWG) | Electron-Donating Groups (EDG) |
| MAO-B Inhibition | Lipophilic Electron-Deficient | Not Specified |
The position of a substituent on the C5-phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—is a critical determinant of biological activity. Overwhelmingly, studies indicate a strong preference for para-substitution.
In the development of inhibitors for Aedes aegypti HKT, a clear trend was observed where para-substituted compounds consistently displayed lower IC₅₀ values (higher potency) than their meta- or ortho-substituted counterparts. rsc.org This positional preference held true for both electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro). rsc.org For example, the para-methyl substituted compound was more active than the meta-methyl, which in turn was more active than the ortho-methyl analog. rsc.org
This observation was mirrored in studies on tuberculostatic agents, where a nitro substituent in the para position was preferred over meta and ortho placements for achieving the highest activity. semanticscholar.org The favorability of the para position suggests that the substituent likely interacts with a specific sub-pocket in the target's binding site, and placing it at the furthest point from the oxadiazole core allows for an optimal fit without steric hindrance. Double substitution on the aromatic ring was generally found to be ineffective at enhancing inhibitory activity. rsc.org
Table 2: Effect of Substituent Position on AeHKT Inhibitory Activity (IC₅₀)
| Substituent | Para-Position IC₅₀ (µM) | Meta-Position IC₅₀ (µM) | Ortho-Position IC₅₀ (µM) |
| -CH₃ | 73 | 110 | 339 |
| -NO₂ | 76 | 85 | Not Reported |
Data sourced from studies on AeHKT inhibitors. rsc.org A lower IC₅₀ value indicates higher potency.
Role of the Benzoic Acid Moiety and its Modifications on Biological Activity
The benzoic acid moiety is a crucial component of the this compound scaffold, often acting as a key anchoring group that interacts with the biological target. The carboxylic acid group is a versatile hydrogen bond donor and acceptor and can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. nih.govfrontiersin.org
Modification of this group can dramatically alter biological activity. For instance, in the development of protein kinase CK2 inhibitors based on a similar 4-(thiazol-5-yl)benzoic acid scaffold, the carboxylic acid was essential for potent inhibition. nih.gov Replacing or modifying this acidic functional group often leads to a significant loss of potency, confirming its importance in target binding.
The 1,2,4-oxadiazole ring itself is frequently employed in medicinal chemistry as a bioisostere of ester and amide functionalities. mdpi.comnih.gov This substitution is advantageous because the oxadiazole ring is resistant to hydrolysis by metabolic enzymes like esterases and amidases, leading to improved pharmacokinetic profiles and greater stability in vivo. nih.gov Therefore, the core structure of this compound combines the stable, rigid linking properties of the oxadiazole ring with the critical interactive capacity of the terminal benzoic acid group.
Optimization of Selectivity and Potency through Targeted Structural Modifications
A primary goal in drug design is to optimize a compound's structure to maximize its potency against the intended target while minimizing its effects on other targets, thereby improving its selectivity and reducing potential side effects. For 1,2,4-oxadiazole derivatives, this is achieved through meticulous, targeted structural modifications.
A notable example is the development of selective inhibitors for butyrylcholinesterase (BuChE), an enzyme implicated in the later stages of Alzheimer's disease. Starting from a lead compound designed based on the acetylcholinesterase (AChE) inhibitor donepezil, a series of 1,2,4-oxadiazole derivatives were synthesized. Through systematic modifications of the substituents, researchers were able to develop compounds that showed significantly higher selectivity towards BuChE over AChE. Compound 6n from this series, for instance, exhibited an IC₅₀ value of 5.07 µM for BuChE with a selectivity index greater than 19, demonstrating high potency and selectivity. Docking studies revealed that these optimized compounds fit properly into the active site of the BuChE enzyme, forming desirable lipophilic and hydrogen bond interactions that were less favorable in the AChE active site.
Molecular Hybridization Strategies Utilizing the 1,2,4-Oxadiazole Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units with known biological activity) to create a single hybrid molecule with potentially enhanced affinity, dual-target activity, or a modified selectivity profile. The 1,2,4-oxadiazole ring serves as a stable and effective scaffold for implementing this strategy. mdpi.com
Several research programs have successfully employed this approach:
Oxadiazole-Quinazolinone Hybrids: A novel series of hybrids combining the 1,2,4-oxadiazole scaffold with a quinazoline-4-one moiety were developed as multitargeted inhibitors for cancer therapy. mdpi.com These compounds were designed to act as dual inhibitors of key signaling proteins like EGFR and BRAFV600E, demonstrating that combining these two pharmacophores can lead to potent antiproliferative agents. mdpi.com
Oxadiazole-Benzimidazole Hybrids: By linking 1,2,4-oxadiazole with benzimidazole (B57391) derivatives, researchers synthesized compounds with potent antitumor activities against various cancer cell lines, including MCF-7 (breast) and A549 (lung).
Oxadiazole-(E)-2-aryl-vinyl Hybrids: In a strategy to develop antiproliferative agents against neoplastic cells and trypanosomatids, the 3-aryl-1,2,4-oxadiazole motif was hybridized with an (E)-2-aryl-vinyl pharmacophore, a structural element known for its activity against cancer cells and protozoa.
Fragment-Based Drug Design (FBDD) Approaches for Lead Compound Generation
Fragment-Based Drug Design (FBDD) is a modern approach to lead discovery that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target. wikipedia.org These initial fragment "hits" are then optimized and grown or linked together to produce a high-affinity lead compound.
The Benzoic Acid Fragment: This fragment can be screened to identify its optimal interactions within a target's binding site, often anchoring the molecule through hydrogen bonding or ionic interactions.
The Phenyl Fragment: A library of substituted phenyl fragments can be screened to probe adjacent pockets for favorable interactions, exploring the effects of different electronic and steric properties.
The 1,2,4-Oxadiazole Linker: This heterocycle serves as a rigid and metabolically stable linker to connect the two primary fragments. mdpi.com Its use as an amide or ester bioisostere makes it an invaluable tool in fragment linking and merging strategies, where it can replace more labile bonds. mdpi.comnih.gov
In a hypothetical FBDD campaign, one might first identify a benzoic acid fragment that binds to a target. Separately, a substituted phenyl fragment could be found to bind in a nearby pocket. The principles of FBDD would then guide the medicinal chemist to link these two fragments. The 1,2,4-oxadiazole ring provides an ideal synthetic linker to achieve this, resulting in a lead compound like this compound, which can then be further optimized using the SAR principles discussed in the preceding sections.
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
Development of Novel Antiviral Agents Targeting Specific Proteases
The 1,2,4-oxadiazole (B8745197) core has been identified as a promising framework for the development of antiviral agents, particularly those targeting viral proteases essential for viral replication. nih.govacs.org Research has demonstrated the potential of derivatives of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid to inhibit key proteases of clinically relevant viruses.
One significant area of investigation has been in the context of coronaviruses. A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. nih.govrawdatalibrary.net Structure-activity relationship (SAR) studies of these compounds led to the discovery of potent inhibitors, with the most active compound exhibiting an IC50 value of 5.27 µM. nih.govrawdatalibrary.net Molecular docking studies suggested that the 1,2,4-oxadiazole ring plays a crucial role in binding to the active site of the protease. nih.gov
Furthermore, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, another essential enzyme for viral replication and a key player in the dysregulation of the host's immune response. acs.orgnih.gov By employing a strategy of isosteric replacement of the amide backbone in a known PLpro inhibitor with a 1,2,4-oxadiazole core, researchers developed compounds with dual inhibitory potential against both PLpro and the spike protein's receptor-binding domain (RBD). nih.gov The most balanced dual inhibitor identified was 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, with an IC50 of 7.197 µM against PLpro. nih.gov
The following table summarizes the inhibitory activities of representative 1,2,4-oxadiazole derivatives against viral proteases.
| Compound ID | Target Protease | Virus | IC50 (µM) |
| 16d | Main Protease (Mpro) | SARS-CoV-2 | 5.27 |
| Hit-01 | Main Protease (Mpro) | SARS-CoV-2 | 46 |
| 5 | Papain-like Protease (PLpro) | SARS-CoV-2 | 7.197 |
This table presents a selection of 1,2,4-oxadiazole derivatives and their reported inhibitory concentrations against specific viral proteases.
Contributions to Neurodegenerative Disease Research and Multifunctional Agent Design
Derivatives of this compound have shown considerable promise in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). nih.govnih.govrsc.org The therapeutic strategy in this area often involves the design of multifunctional agents that can address the complex and multifactorial nature of these disorders. nih.govnih.gov
A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential as anti-AD agents. nih.govrsc.org These compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govrsc.org Several of these derivatives exhibited excellent inhibitory potential against AChE, with IC50 values ranging from 0.00098 to 0.07920 µM, surpassing the potency of the standard drug donepezil. nih.gov
In addition to cholinesterase inhibition, these compounds have also been investigated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the degradation of neurotransmitters and linked to oxidative stress in the brain. nih.govnih.gov Certain oxadiazole derivatives displayed significant MAO-A and MAO-B inhibitory activity, with some being more potent than the reference standards. nih.gov The antioxidant properties of these compounds have also been noted, further highlighting their potential as multifunctional agents for AD. rsc.org
The table below showcases the multifunctional activity of selected 1,2,4-oxadiazole derivatives in the context of Alzheimer's disease research.
| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1b | AChE | 0.00098 | Donepezil | 0.12297 |
| 2a | AChE | 0.0123 | Donepezil | 0.12297 |
| 3b | MAO-B | 140.02 | Biperiden | 237.59 |
| 4c | MAO-B | 117.43 | Biperiden | 237.59 |
| 3a | MAO-A | 47.25 | Methylene Blue | 143.6 |
This table provides examples of 1,2,4-oxadiazole derivatives with their inhibitory concentrations against key targets in Alzheimer's disease research, compared to standard reference compounds.
Advancements in Anticancer Agent Discovery and Mechanism-Based Therapies
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents, with research exploring a variety of mechanism-based therapeutic strategies. nih.govmdpi.com The structural versatility of this heterocycle allows for its incorporation into molecules that can selectively interact with various biological targets implicated in cancer progression. nih.govresearchgate.net
One avenue of investigation has been the development of 1,2,4-oxadiazole derivatives as inducers of apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells. mdpi.com A series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. mdpi.com
Furthermore, substituted 1,2,4-oxadiazole-arylsulfonamides have been discovered as selective inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms CA IX and CA XII. nih.govnih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival. Some derivatives have shown sub-nanomolar to nanomolar inhibitory activity against these cancer-related CA isoforms. nih.gov
The development of 1,2,4-oxadiazole hydroxamate-based derivatives as histone deacetylase (HDAC) inhibitors represents another important advancement. nih.govnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. nih.gov Certain 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against HDAC1. nih.gov
The table below highlights the diverse anticancer activities of 1,2,4-oxadiazole derivatives.
| Compound Class | Mechanism of Action | Target Cancer Cell Lines |
| 3,5-diarylsubstituted 1,2,4-oxadiazoles | Apoptosis induction | Breast and colorectal cancer |
| 1,2,4-oxadiazole-arylsulfonamides | Carbonic anhydrase inhibition | Pancreatic and melanoma cells |
| 1,2,4-oxadiazole hydroxamates | Histone deacetylase inhibition | Leukemia, colon, breast, and lung cancer |
| 1,2,4- and 1,3,4-oxadiazole (B1194373) combination | EGFR inhibition | Breast and lung cancer |
This table summarizes the different classes of 1,2,4-oxadiazole derivatives and their corresponding mechanisms of action and targeted cancer cell lines.
Exploration as Chemical Probes for Elucidating Complex Biological Pathways
Beyond their direct therapeutic applications, derivatives of this compound are being explored as chemical probes to investigate and understand complex biological pathways. nih.gov The ability to design molecules with high affinity and selectivity for specific biological targets makes the 1,2,4-oxadiazole scaffold a valuable tool for chemical biologists.
An interesting example is the development of 1,2,4-oxadiazole derivatives as modulators of nuclear receptors. nih.gov Specifically, a series of compounds with a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core have been identified as Farnesoid X receptor (FXR) antagonists and, unexpectedly, as Pregnane X receptor (PXR) agonists. nih.gov FXR and PXR are nuclear receptors that play critical roles in the regulation of various metabolic pathways, including those for bile acids, lipids, and glucose. nih.gov The discovery of dual modulators provides a unique chemical tool to probe the interplay between these two important regulatory pathways.
The use of such compounds as chemical probes allows researchers to dissect the roles of specific proteins in cellular processes and to validate them as potential drug targets. The development of selective antagonists and agonists for receptors like FXR and PXR is crucial for understanding their physiological functions and their involvement in disease states.
The following table details the activity of a representative 1,2,4-oxadiazole derivative as a modulator of nuclear receptors.
| Compound ID | Target Receptor | Activity | IC50 (µM) |
| 1 | Farnesoid X Receptor (FXR) | Antagonist | 0.58 |
| 1 | Pregnane X Receptor (PXR) | Agonist | - |
This table illustrates the dual activity of a specific 1,2,4-oxadiazole derivative on two different nuclear receptors, highlighting its potential as a chemical probe.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of 1,2,4-oxadiazole-based compounds. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.
Quantitative Structure-Activity Relationship (QSAR) studies, a foundational aspect of computational chemistry, have already demonstrated their value in this area. For instance, a QSAR study on a series of 1,2,4-oxadiazoles developed a reliable model with high predictive power for anticancer activity, highlighting key structural features responsible for their biological effects. mdpi.com Such models can significantly accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. mdpi.com
Molecular docking simulations are another critical tool, allowing researchers to predict how these compounds bind to their biological targets. Studies have used programs like GOLD to dock 1,2,4-oxadiazole (B8745197) derivatives into the active sites of enzymes like caspase-3, revealing that interactions such as hydrogen bonding are crucial for their activity. mdpi.com These insights are invaluable for the rational design of new derivatives with enhanced potency and selectivity. mdpi.comnih.gov By predicting binding affinities and modes, AI and ML algorithms can screen virtual libraries of thousands of potential 1,2,4-oxadiazole derivatives, identifying the most promising candidates for synthesis and biological testing.
Table 1: Application of Computational Models in 1,2,4-Oxadiazole Research
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| QSAR | Predicting anticancer activity | Established a reliable model with high predictive ability (q² = 0.610, pred_r² = 0.553), identifying key structural features for activity. | mdpi.com |
| Molecular Docking | Investigating binding to caspase-3 | Showed a precise correlation between docking scores and pIC50 values, highlighting the importance of hydrogen bonding. | mdpi.com |
| In Silico Docking | Understanding anti-inflammatory mechanisms | Confirmed stable interactions of active compounds with the COX-2 binding site, corroborating in vivo results. | nih.gov |
Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies
To fully understand the therapeutic potential and translate laboratory findings into clinical success, there is a growing need for advanced preclinical models. While standard cell line-based assays are useful for initial screening, more complex models are required to evaluate the efficacy, pharmacokinetics, and mechanisms of action of compounds like 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid in a more physiologically relevant context.
In vivo animal models are essential for this purpose. For example, the anti-inflammatory activity of flurbiprofen-based oxadiazole derivatives has been evaluated using the carrageenan-induced paw edema assay in mice, demonstrating significant edema inhibition. nih.gov Similarly, the antiparasitic properties of 1,2,4-oxadiazoles have been tested in rodent models for anthelmintic activity and in mice infected with Plasmodium berghei to assess antimalarial effects. scielo.br These studies provide crucial data on a compound's performance within a living organism but also highlight the need for further comprehensive in vivo evaluations to determine clinical potential. nih.govnih.gov
Future research will likely involve more sophisticated models, such as patient-derived xenografts (PDX) for cancer research, which better recapitulate the heterogeneity of human tumors. Additionally, the use of organ-on-a-chip technology and 3D organoid cultures can offer more accurate predictions of human responses to drug candidates, helping to bridge the gap between preclinical data and clinical outcomes.
Expanding the Scope of Therapeutic Targets for Oxadiazole-Based Compounds
The 1,2,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.govencyclopedia.pub This versatility has led to the discovery of derivatives with a broad spectrum of pharmacological activities. While initial research may focus on one area, such as anticancer or anti-inflammatory effects, future efforts will concentrate on systematically exploring new therapeutic applications for this class of compounds.
Research has already identified 1,2,4-oxadiazole derivatives with potential applications across numerous disease areas. nih.govencyclopedia.pubbohrium.com
Table 2: Investigated Therapeutic Targets for 1,2,4-Oxadiazole Derivatives
| Therapeutic Area | Biological Target/Activity | Reference(s) |
|---|---|---|
| Oncology | Caspase-3 activation, HDAC inhibition, Carbonic Anhydrase (CA) inhibition | nih.govmdpi.com |
| Neurodegenerative Disorders | Cholinesterase (AChE/BuChE) inhibition, MAO-B inhibition, Metabotropic glutamate (B1630785) receptors | encyclopedia.pubnih.gov |
| Infectious Diseases | Antibacterial (MRSA, VRE), Antifungal, Antiparasitic (Antimalarial, Anthelmintic), Antiviral | nih.govchim.itscielo.br |
| Inflammatory Diseases | COX-2 Inhibition | nih.govtandfonline.com |
| Metabolic Diseases | Farnesoid X Receptor (FXR) antagonism, Pregnane X Receptor (PXR) agonism, Peroxisome Proliferator-Activated Receptors (PPARs) | mdpi.comniperraebareli.edu.in |
| Nematicidal | Acetylcholine Receptor | mdpi.com |
Future research will likely expand this list, exploring targets in cardiovascular diseases, autoimmune disorders, and rare diseases. High-throughput screening campaigns and target-based drug design approaches will be instrumental in identifying novel activities and mechanisms of action for compounds based on the this compound core.
Exploration of Novel Bioisosteres and Core Scaffolds Derived from this compound
The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. researchgate.netfrontiersin.org This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile without sacrificing biological activity. researchgate.net A key future direction will be the continued exploration of this bioisosteric replacement strategy and the development of novel core scaffolds derived from the this compound template.
Researchers have successfully synthesized 1,2,4-oxadiazole-based bio-isosteres of benzamides and demonstrated that replacing an ester group with a 1,2,4-oxadiazole ring can maintain biological activity while resisting degradation by esterases. researchgate.netnih.gov The carboxylic acid group itself can be replaced by bioisosteric groups like 1,2,4-oxadiazol-5(4H)-ones or other acidic heterocycles to modulate potency and physicochemical properties. researchgate.netnih.gov
Starting with the this compound structure, medicinal chemists can systematically modify each component:
Phenyl Ring at position 5: Introduce different substituents or replace it with other aromatic or heteroaromatic rings to probe interactions with target proteins.
Benzoic Acid Moiety at position 3: Modify the substitution pattern on the phenyl ring or replace the entire benzoic acid unit with other functional groups or heterocyclic systems.
1,2,4-Oxadiazole Core: While maintaining the core is often the goal, exploring other oxadiazole isomers (e.g., 1,3,4-oxadiazole) or related five-membered heterocycles like triazoles or tetrazoles could yield compounds with novel properties. unifi.it
This systematic exploration will generate new chemical entities with potentially improved efficacy, selectivity, and drug-like properties.
Collaborative and Interdisciplinary Research Initiatives for Accelerated Discovery
The journey of a compound from a laboratory curiosity to a therapeutic agent is exceedingly complex and requires a convergence of expertise from various scientific disciplines. Accelerating the development of promising scaffolds like 1,2,4-oxadiazoles will depend heavily on fostering collaborative and interdisciplinary research initiatives.
The diverse research already being conducted on oxadiazoles—spanning synthetic chemistry, computational modeling, molecular biology, pharmacology, and materials science—underscores the inherently interdisciplinary nature of the field. nih.govmdpi.comnih.gov Future progress will be amplified by structured collaborations that bring together academic research groups, pharmaceutical companies, and specialized contract research organizations (CROs).
These initiatives can create a more efficient ecosystem for drug discovery by:
Sharing knowledge and resources: Combining chemical libraries, screening platforms, and specialized expertise.
Integrating diverse perspectives: Allowing chemists, biologists, and data scientists to tackle challenges from multiple angles.
Streamlining the development pipeline: Facilitating a smoother transition from basic research to preclinical and clinical development.
Open-source drug discovery models, where data and findings are shared freely among a network of researchers, could also play a significant role in accelerating the exploration of the vast chemical space surrounding the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid, and what critical parameters affect yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., benzoic acid chlorides). Key steps include:
- Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates.
- Optimization of reaction time (48–72 hours) and temperature (80–100°C) to maximize yield .
- Critical parameters: Use of dehydrating agents (e.g., DCC), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Purity of intermediates should be verified via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the benzoic acid moiety and oxadiazole ring substitution pattern. Aromatic protons appear between δ 7.5–8.5 ppm, and the carboxylic acid proton is typically absent due to exchange broadening .
- FT-IR : Stretching vibrations at ~1700 cm (C=O of benzoic acid) and 1600 cm (C=N of oxadiazole) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 279.08 for CHNO) .
Q. What initial biological screening assays are appropriate to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorescence-based or colorimetric readouts (e.g., ATP depletion assays). IC values should be compared to reference inhibitors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, variations in serum-free vs. serum-containing media can alter compound stability .
- Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for in vitro studies). Contaminants from synthesis (e.g., unreacted nitrile oxides) may skew activity .
- Data Normalization : Express activity as a percentage of vehicle control and account for batch-to-batch variability using Z-factor validation .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility (e.g., pH-dependent solubility >5 mg/mL at pH 7.4) .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl ester) to improve bioavailability, with enzymatic cleavage in vivo .
- Formulation : Use PEG-based micelles or liposomal encapsulation to enhance plasma half-life. Stability under simulated gastric fluid (SGF) and intestinal fluid (SIF) should be tested .
Q. How does the electronic nature of substituents on the oxadiazole ring influence pharmacological activity?
- Methodological Answer :
- Comparative SAR Studies : Replace the phenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups. For example:
| Substituent | LogP | IC (COX-2, μM) |
|---|---|---|
| -Ph | 2.8 | 12.4 ± 1.2 |
| -CF | 3.1 | 8.7 ± 0.9 |
| -OCH | 2.5 | 18.3 ± 2.1 |
| Electron-withdrawing groups enhance potency due to increased membrane permeability and target affinity . |
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, correlating with experimental IC values .
Key Notes for Experimental Design
- Contradictions in Evidence : While trifluoromethyl analogs show higher activity in some studies, phenyl-substituted derivatives may exhibit better selectivity due to steric effects .
- Data Gaps : Limited in vivo pharmacokinetic data exist for this compound. Prioritize ADMET profiling (e.g., microsomal stability, CYP inhibition) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
